NNMT Cell‑Free Inhibitory Potency: 4‑Nitro vs. Initial Fragment Hit
N-[(2-methyl-1H-indol-5-yl)methyl]-4-nitrobenzamide inhibits human NNMT with an IC₅₀ of 16 nM [1], representing a >3 300‑fold improvement over the initial fragment hit (compound 11, IC₅₀ = 54 µM) identified in the same pharmacophore‑guided campaign [2]. This places the 4‑nitro analogue at a specific, well‑defined node in the SAR progression from micromolar fragments to the final 1.1 nM lead (compound 14) [2].
| Evidence Dimension | NNMT cell‑free inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 16 nM |
| Comparator Or Baseline | Initial fragment hit (compound 11): IC₅₀ = 54 µM (54 000 nM); final lead (compound 14): IC₅₀ = 1.1 nM |
| Quantified Difference | ~3 375‑fold more potent than fragment hit; ~15‑fold less potent than final lead |
| Conditions | Cell‑free enzymatic assay with N‑terminal 6His‑tagged full‑length human recombinant NNMT (residues 1–264) expressed in Escherichia coli BL21(DE3) [1]. |
Why This Matters
The compound’s intermediate potency makes it a tractable reference point for SAR expansion or a starting scaffold for further optimisation, bridging the gap between weak fragment hits and sub‑nanomolar leads.
- [1] BindingDB BDBM50598880. IC₅₀ = 16 nM for human NNMT. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50598880 View Source
- [2] Yoshida S et al. J Med Chem. 2022;65(15):10655‑10673. PMID: 35904556. View Source
